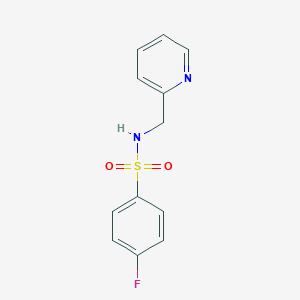

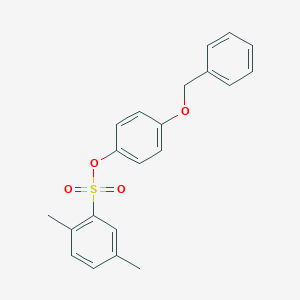

![molecular formula C11H9N3O3S B403707 N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide CAS No. 53173-92-5](/img/structure/B403707.png)

N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide” is a chemical compound with the molecular formula C11H9N3O3S. It has an average mass of 263.272 Da and a monoisotopic mass of 263.036469 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to a nitrophenyl group and an acetamide group . The compound has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Physical and Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3. Its molar refractivity is 68.1±0.3 cm3. The compound has a polar surface area of 116 Å2 and a polarizability of 27.0±0.5 10-24 cm3. Its surface tension is 64.7±3.0 dyne/cm, and it has a molar volume of 182.3±3.0 cm3 .Applications De Recherche Scientifique

Degradation and Environmental Impact

One significant area of research involves the degradation of similar compounds and their environmental impact. Studies have shown that advanced oxidation processes (AOPs) are effective in treating water contaminants, including acetaminophen and its derivatives, by generating various by-products and understanding their biotoxicity. This insight is crucial for environmental protection and highlights the importance of researching compounds like N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide for their potential environmental effects and degradation pathways (Qutob et al., 2022).

Pharmacological Repurposing

Another aspect of scientific research is the repurposing of compounds for pharmacological use. Nitazoxanide, chemically related to thiazolyl compounds, has been explored for its broad-spectrum antiviral and antibacterial properties, suggesting that structurally similar compounds like this compound could be investigated for similar pharmacological applications (Bharti et al., 2021).

Photosensitive Protecting Groups

Research into photosensitive protecting groups, including those with nitrophenyl structures, demonstrates the potential of this compound in synthetic chemistry. These compounds can be used as protecting groups in photochemical reactions, providing a controlled means for the synthesis of complex molecules (Amit et al., 1974).

Toxicology and Carcinogenic Potential

The toxicology and potential carcinogenicity of structural analogs, such as thiophene analogs of carcinogens, have been studied to understand their effects on human health. This research is crucial for evaluating the safety of related compounds, including this compound, especially in the context of their use in pharmaceuticals and other applications (Ashby et al., 1978).

Orientations Futures

The future research directions for “N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide” and related compounds could involve further exploration of their inhibitory effects on hMAO A and B isoforms, as well as other potential biological activities . Additionally, more research is needed to fully understand the synthesis, chemical reactions, and safety profile of this compound.

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes capable of hydrolyzing oxy-β-lactams . These enzymes play a crucial role in bacterial resistance to antibiotics .

Mode of Action

It is suggested that the compound possibly acts on penicillin-binding protein, promoting cell lysis .

Pharmacokinetics

The substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use .

Action Environment

It is known that the compound is soluble in many organic solvents, such as methanol, ethanol, and dimethyl sulfide , which could potentially influence its action and stability.

Propriétés

IUPAC Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c1-7(15)12-11-13-10(6-18-11)8-3-2-4-9(5-8)14(16)17/h2-6H,1H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMXCJBTVGOSAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265513 |

Source

|

| Record name | N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53173-92-5 |

Source

|

| Record name | N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53173-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

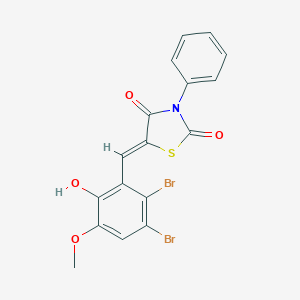

![4-Nitro-benzoic acid 2-methoxy-4-[(4-phenylamino-6-piperidin-1-yl-[1,3,5]triazin](/img/structure/B403628.png)

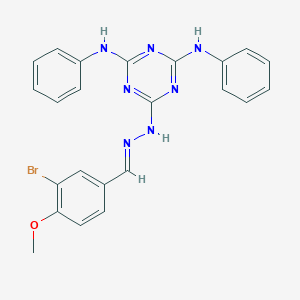

![3-Chlorobenzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403632.png)

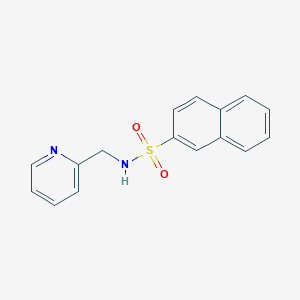

![3-Bromobenzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403633.png)

![2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B403637.png)

![4-(Diethylamino)benzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403638.png)

![6-Bromo-2-[2-(2-fluoro-phenoxy)-ethylsulfanyl]-1H-benzoimidazole](/img/structure/B403641.png)